molecular formula C7H11BrO2 B2581006 Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate CAS No. 2470279-75-3

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate

Cat. No. B2581006
CAS RN: 2470279-75-3
M. Wt: 207.067
InChI Key: HPNBRXHWDWEMJM-NTSWFWBYSA-N
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Description

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. MBC is a cyclobutane derivative that has been synthesized using various methods and has shown promising results in scientific research. In

Scientific Research Applications

Stereodivergent Syntheses

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate serves as a precursor in the stereodivergent syntheses of novel organic compounds. For instance, Izquierdo et al. (2002) describe the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These β-amino acid derivatives, featuring enantiomeric β-amino acids, have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first report of β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Organic Synthesis and Molecular Design

In the realm of organic synthesis, Kirillov et al. (2006) demonstrated the use of methyl 1-bromocyclohexanecarboxylate, a compound related to this compound, for the synthesis of 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction. This showcases the utility of such compounds in constructing complex molecular architectures with potential applications in drug design and materials science (Kirillov et al., 2006).

Molecular Structure Analysis

Moreover, the study by Kirillov, Nikiforova, and Dmitriev (2015) highlights the structural determination of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate through X-ray crystallography, emphasizing the significance of cyclobutane derivatives in elucidating complex molecular geometries and contributing to the understanding of molecular interactions and stability (Kirillov et al., 2015).

Applications in Polymer Science

The work by Kitayama et al. (2004) explores the anionic polymerization of methyl cyclobutene-1-carboxylate, showing that cyclobutene derivatives can be polymerized into materials with unique thermal properties and potential applications in novel material synthesis. This research underlines the adaptability of cyclobutane derivatives in creating polymers with specific characteristics, expanding the toolbox available for material scientists and engineers (Kitayama et al., 2004).

properties

IUPAC Name

methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBRXHWDWEMJM-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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